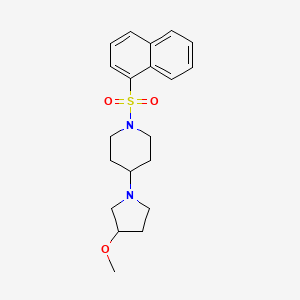

4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine

Description

Properties

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-1-naphthalen-1-ylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-25-18-11-12-21(15-18)17-9-13-22(14-10-17)26(23,24)20-8-4-6-16-5-2-3-7-19(16)20/h2-8,17-18H,9-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDZLMXGFPKIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene sulfonyl chloride, which is then reacted with piperidine under controlled conditions to form the naphthalen-1-ylsulfonyl piperidine intermediate. This intermediate is further reacted with 3-methoxypyrrolidine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compound A : 1-(1-(3-Methoxyphenyl)-4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine ()

- Key Differences: Substituents: Compound A replaces the sulfonyl group with an ether-linked naphthalene and introduces a rigid alkyne chain. The 4-phenylpiperidine contrasts with the target compound’s 4-(3-methoxypyrrolidinyl) substitution. Physicochemical Properties: The alkyne and phenyl groups may increase rigidity and reduce solubility relative to the target compound’s sulfonyl and methoxypyrrolidine groups.

Compound B : 4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid naphthalen-2-yl ester ()

- Key Differences: Heterocyclic Core: Incorporates a [1,2,4]oxadiazole ring, known for hydrogen-bonding capacity, versus the target’s pyrrolidine-methoxy group.

Compound C : 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline ()

Data Tables

Table 1: Structural and Functional Group Comparison

*Estimated based on molecular formulas.

Table 2: Hypothetical Property Comparison*

| Compound | logP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target Compound | 3.8 | <0.1 | 5 |

| Compound A | 4.5 | <0.01 | 3 |

| Compound B | 2.2 | 0.5 | 7 |

| Compound C | 2.0 | 1.2 | 4 |

Research Findings and Implications

- Sulfonyl vs. Ether Linkages : The sulfonamide group in the target compound likely enhances binding affinity through hydrogen bonding compared to Compound A’s ether linkage, which may reduce metabolic stability .

Biological Activity

4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a naphthalene sulfonyl group and a methoxypyrrolidine moiety. This unique structure is hypothesized to contribute to its biological properties.

Structural Formula

The biological activity of this compound is primarily linked to its interaction with specific receptors in the central nervous system (CNS) and peripheral systems. It has shown potential as a modulator of the melanocortin-5 receptor (MC5R), which plays a significant role in various physiological processes including energy homeostasis and inflammation.

Efficacy in In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against triple-negative breast cancer (TNBC) models, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (TNBC) | 10.5 | Inhibition of STAT3 phosphorylation |

| HeLa (Cervical cancer) | 15.2 | Induction of apoptosis |

| A549 (Lung cancer) | 12.3 | Cell cycle arrest |

Case Study 1: Anticancer Activity

In a study focusing on TNBC, the compound was evaluated for its ability to inhibit STAT3 signaling pathways. The results indicated that it effectively reduced the phosphorylation of STAT3, leading to decreased cell viability and increased apoptosis in treated cells. The binding affinity was determined using Surface Plasmon Resonance (SPR) assays, revealing a KD value of approximately 8.30 µM, which suggests a strong interaction with the target protein .

Case Study 2: Pain Management Potential

Another investigation assessed the compound's potential as an analgesic agent. It was found to exhibit dual agonistic properties on cannabinoid receptors CB1 and CB2, suggesting its utility in managing chronic pain without significant central nervous system penetration. This characteristic is advantageous for minimizing side effects typically associated with CNS-active drugs .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine?

Answer:

The synthesis typically involves sequential sulfonylation and coupling reactions.

- Step 1: React piperidine with naphthalene-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated intermediate.

- Step 2: Introduce the 3-methoxypyrrolidine moiety via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination).

- Optimization: Monitor reaction progress using TLC or HPLC to ensure purity (>95%). Recrystallization or column chromatography is recommended for purification .

Basic: How can researchers characterize the structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm the presence of the naphthalene sulfonyl group (δ 7.5–8.5 ppm for aromatic protons) and methoxypyrrolidine (δ 3.0–4.0 ppm for methoxy and pyrrolidine protons).

- Mass Spectrometry (HRMS): Verify molecular weight (calculated: C₂₀H₂₄N₂O₃S, exact mass 380.15 g/mol).

- X-ray Crystallography: Resolve stereochemistry and confirm spatial arrangement, particularly for the pyrrolidine substituent .

Advanced: How should experimental design address contradictions in reported biological activity data?

Answer:

Discrepancies may arise from assay conditions or impurities. Mitigate via:

- Purity Validation: Use HPLC with UV/Vis detection (e.g., C18 column, acetonitrile/water gradient) to ensure ≥98% purity .

- Orthogonal Assays: Compare results from enzymatic inhibition (e.g., protease assays) and cell-based viability tests. For example, if conflicting IC₅₀ values arise, test solubility in DMSO/PBS mixtures to rule out aggregation artifacts.

- Structural Confirmation: Re-examine stereochemical assignments via NOESY NMR or crystallography to rule out isomer-related activity differences .

Advanced: What strategies optimize the sulfonylation step during synthesis?

Answer:

Key parameters include:

- Solvent Choice: Use anhydrous dichloromethane or THF to minimize hydrolysis of sulfonyl chloride.

- Catalyst: Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation at room temperature.

- Temperature Control: Maintain 0–5°C during reagent addition to suppress side reactions. Post-reaction, quench with ice-water to isolate the sulfonamide intermediate .

Basic: What pharmacological targets are plausible for this compound?

Answer:

The naphthalene sulfonyl group suggests potential protease or kinase inhibition.

- Enzymatic Screening: Test against serine proteases (e.g., thrombin) or tyrosine kinases using fluorogenic substrates.

- Receptor Binding: Screen for affinity to G-protein-coupled receptors (GPCRs) via radioligand displacement assays.

- Mechanistic Studies: Perform molecular docking with AutoDock Vina to predict binding poses in catalytic pockets .

Advanced: How to evaluate the compound’s metabolic stability in preclinical studies?

Answer:

- In Vitro Liver Microsome Assays: Incubate with rat/human liver microsomes (37°C, NADPH cofactor) and quantify parent compound degradation via LC-MS/MS.

- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).

- CYP Inhibition: Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess drug-drug interaction risks .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions.

- Spill Management: Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal.

- First Aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How to resolve low yields in the final coupling step?

Answer:

- Catalyst Screening: Test Pd₂(dba)₃/Xantphos for Buchwald-Hartwig coupling or CuI for Ullmann-type reactions.

- Solvent Optimization: Switch from DMF to toluene for better thermal stability.

- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 1–2 hours at 120°C .

Basic: What analytical techniques confirm the absence of regioisomeric impurities?

Answer:

- HPLC-MS: Use a phenyl-hexyl column to separate regioisomers based on hydrophobicity differences.

- 2D NMR (COSY, HSQC): Identify coupling patterns between the pyrrolidine and piperidine protons to confirm regiochemistry .

Advanced: How to design a SAR study for derivatives of this compound?

Answer:

- Core Modifications: Synthesize analogs with varied sulfonyl groups (e.g., tosyl vs. mesyl) or substituted pyrrolidines (e.g., 3-ethoxy vs. 3-azido).

- Bioactivity Correlation: Plot IC₅₀ values against electronic (Hammett σ) or steric (Taft Eₛ) parameters to identify pharmacophore requirements.

- Crystallographic Data: Overlay X-ray structures of analogs to map binding interactions (e.g., hydrogen bonds with catalytic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.